ganoderic acid S
ganoderic acid S
Tyromycic acid, also known as tyromycate or ganoderic acid s?, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Tyromycic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, tyromycic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, tyromycic acid can be found in mushrooms. This makes tyromycic acid a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
104759-35-5
VCID:
VC20759858
InChI:
InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1
SMILES:
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Molecular Formula:
C30H44O3
Molecular Weight:
452.7 g/mol
ganoderic acid S
CAS No.: 104759-35-5
Cat. No.: VC20759858
Molecular Formula: C30H44O3
Molecular Weight: 452.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Tyromycic acid, also known as tyromycate or ganoderic acid s?, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Tyromycic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, tyromycic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, tyromycic acid can be found in mushrooms. This makes tyromycic acid a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 104759-35-5 |
| Molecular Formula | C30H44O3 |
| Molecular Weight | 452.7 g/mol |
| IUPAC Name | (E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
| Standard InChI | InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1 |
| Standard InChI Key | AQUHIKXTCOSRFY-KEBDBYFISA-N |
| Isomeric SMILES | CC(CC/C=C(\C)/C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
| SMILES | CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
| Canonical SMILES | CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
| Appearance | Powder |
| Melting Point | 173-175°C |
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